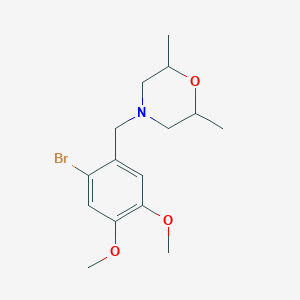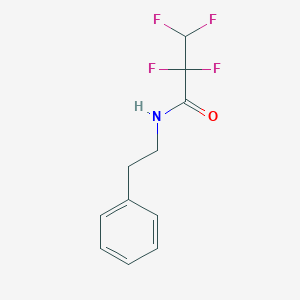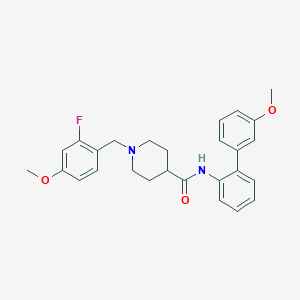![molecular formula C20H18ClN3 B4965654 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine, also known as JNJ-42165279, is a novel small-molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine targets the PI3K/AKT/mTOR signaling pathway by inhibiting the activity of PI3Kα, PI3Kδ, and mTORC1. This leads to the inhibition of downstream signaling pathways, such as the AKT and ribosomal protein S6 kinase (S6K) pathways, which are involved in cell growth, proliferation, and survival. 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to have a range of biochemical and physiological effects, depending on the disease model and the cell type. In cancer cells, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine inhibits cell growth and proliferation, induces cell death, and enhances the efficacy of other anticancer agents. In diabetes models, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine improves glucose homeostasis and insulin sensitivity, and reduces inflammation. In neurodegenerative disorder models, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine improves cognitive function, reduces neuroinflammation, and promotes neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine is its specificity for the PI3K/AKT/mTOR pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine is its relatively low potency compared to other PI3K/AKT/mTOR inhibitors, which may limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine. One direction is to investigate the potential of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders in clinical trials. Another direction is to explore the use of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine on autophagy and inflammation, which may have implications for the treatment of a wide range of diseases.
Métodos De Síntesis
The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine was first reported in a patent application by Janssen Pharmaceutica in 2010. The synthesis involves a series of chemical reactions, including the condensation of 7-chloro-4-methylquinoline with 2-(1H-indol-3-yl)ethylamine, followed by the introduction of a morpholine group and a benzimidazole group. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In diabetes research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In neurodegenerative disorder research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3/c1-13-10-20(24-19-11-15(21)6-7-16(13)19)22-9-8-14-12-23-18-5-3-2-4-17(14)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYKUFFWUHULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4965575.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965611.png)

![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)

![4-(4-methoxy-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4965634.png)
![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4965668.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)
